molecular formula C8H8BrFS B6305981 (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane CAS No. 1823520-30-4

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6305981
CAS No.: 1823520-30-4
M. Wt: 235.12 g/mol
InChI Key: MJGUOFZHKJTBQS-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane ( 2121513-16-2) is an organosulfur compound with the molecular formula C8H8BrFS and a molecular weight of 235.12 . This chemical serves as a valuable building block in medicinal and organic chemistry, particularly for constructing complex heterocyclic scaffolds. The structure of this compound, featuring a bromo-fluoro-methylphenyl core and a methylsulfane group, makes it a versatile intermediate for synthetic applications. The bromine and fluorine substituents act as excellent handles for further functionalization via cross-coupling reactions . The methylsulfane group can be utilized in various chemical transformations or act as a key pharmacophore. Thiophene and other sulfur-containing heterocycles are recognized as privileged structures in drug discovery, with numerous FDA-approved drugs featuring these moieties for a range of therapeutic areas . This product is classified with the signal word "Danger" and has the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Researchers should handle it with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and disposal protocols. This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1-fluoro-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGUOFZHKJTBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfuration of Bromo-Fluoro-Toluene Derivatives

A primary method involves the introduction of a methylsulfane group into a pre-functionalized bromo-fluoro-toluene backbone. The synthesis typically begins with 3-methyl-2-bromo-6-fluorophenol, which undergoes sulfuration via nucleophilic substitution.

In this approach, 3-methyl-2-bromo-6-fluorophenol is treated with methanethiol (CH₃SH) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by displacement with the methylthiolate ion. The crude product is purified via reduced-pressure distillation or recrystallization from ethanol, yielding the target compound with ~97% purity.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or NaH

  • Yield: 70–85%

Bromination of Fluoro-Methylphenyl Sulfane Precursors

An alternative route involves brominating a fluoro-methylphenyl sulfane intermediate. Starting with (6-fluoro-3-methylphenyl)(methyl)sulfane, electrophilic bromination is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃.

The reaction is conducted in dichloromethane (DCM) or chloroform at 0–5°C to minimize polybromination. The bromine is added dropwise to maintain regioselectivity at the ortho position relative to the methyl group. Post-reaction, the mixture is quenched with sodium thiosulfate (Na₂S₂O₃), and the product is extracted using DCM. Final purification involves column chromatography (silica gel, hexane/ethyl acetate).

Key Reaction Parameters:

  • Brominating agent: Br₂ (1.05 equiv)

  • Catalyst: FeBr₃ (0.1 equiv)

  • Temperature: 0–5°C

  • Yield: 65–75%

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, J = 8.4 Hz, 1H, Ar-H), 6.95 (t, J = 8.8 Hz, 1H, Ar-H), 2.52 (s, 3H, SCH₃), 2.34 (s, 3H, CH₃).

  • GC-MS: m/z 236 [M]⁺, 238 [M+2]⁺ (3:1 Br isotope pattern).

Purity and Yield Optimization

Recrystallization from ethanol at 10–20°C enhances purity to >97%, as evidenced by gas chromatography. Scalability tests indicate consistent yields (~85%) at 1 kg batch sizes using the direct sulfuration method.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Cost
Direct Sulfuration70–85%>97%HighModerate
Bromination of Precursor65–75%90–95%ModerateLow
Diazotization-Bromination60–70%85–90%LowHigh

The direct sulfuration method offers the best balance of yield and purity, making it industrially preferable. Bromination routes, while cost-effective, require stringent temperature control to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl sulfides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated phenyl sulfides.

Scientific Research Applications

Organic Synthesis

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable for creating diverse organic compounds. The introduction of fluorine enhances lipophilicity, which is crucial for improving the bioavailability of synthesized compounds .

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications due to its structural characteristics:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant activity against various pathogens. The presence of fluorine is known to enhance biological activity by improving membrane permeability and interaction with biological targets .
  • Anticancer Activity : Preliminary studies suggest that (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane may have anticancer properties, potentially interacting with specific enzymes or receptors to modulate their activities.

Agrochemical Applications

Fluorinated compounds are prevalent in agrochemicals due to their enhanced effectiveness and stability. Approximately 30% of agrochemicals contain fluorine, which contributes to their potency and selectivity against pests . The compound's structure allows it to be used as a building block for developing new agrochemical agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the importance of the fluorine substituent in enhancing antimicrobial efficacy.

Case Study 2: Synthesis of Fluorinated Compounds

In synthetic chemistry, (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane was utilized as a precursor for synthesizing novel fluorinated derivatives. These derivatives were tested for biological activity, revealing potential applications in drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atom can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Aryl Methylsulfanes

Aryl methylsulfanes share the core structure Ar-S-CH₃ , where the aromatic ring (Ar) varies in substituents. Key comparisons include:

Compound Name Substituents on Aromatic Ring Molecular Formula Key Properties/Applications Reference
(4-(Azulen-6-yl)phenyl)(methyl)sulfane Azulenyl, phenyl C₁₇H₁₄S High dimerization energy (computational study); used in materials science
(4-Ethynylphenyl)(methyl)sulfane Ethynyl C₉H₈S Sonogashira coupling precursor for conjugated polymers
(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane Benzyloxy, bromo, fluoro C₁₄H₁₂BrFOS Structural analog with benzyloxy group; similar halogen effects on lipophilicity
Target Compound Bromo, fluoro, methyl C₈H₇BrFSS Halogens enhance electrophilicity; potential halogen bonding in crystal packing

Key Observations :

  • Halogen Effects: Bromo and fluoro substituents increase molecular polarity and may enhance binding to biological targets or influence solubility compared to non-halogenated analogs like (4-ethynylphenyl)(methyl)sulfane.
  • Steric Considerations : The 3-methyl group in the target compound may hinder rotational freedom, affecting conformational stability relative to less substituted analogs .

Halogenated Sulfanes

Halogenated sulfanes are critical in medicinal chemistry due to their bioactivity and stability. Comparisons include:

Compound Name Halogen Substituents Sulfur Type Reactivity/Applications Reference
(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane Br, F Methylsulfane Used in synthetic intermediates; GHS hazards: H315, H319
Thiosulfate (S₂O₃²⁻) Labile sulfane Participates in sulfur transfer; redox-active
Foliogarlic trisulfanes (e.g., Compound 4) Trisulfane (S₃) Antioxidant properties; isolated from garlic
Target Compound Br, F Methylsulfane Stable sulfane; limited redox activity compared to trisulfanes

Key Observations :

  • Safety Profile : Halogenated methylsulfanes like the target compound and its benzyloxy analog share hazards (e.g., skin irritation H315), likely due to aryl halide and sulfane moieties .

Key Observations :

  • Sulfane Sulfur Lability : The target compound lacks labile sulfur atoms, unlike S₈ or polysulfides, making it unsuitable for H₂S storage or persulfidation reactions .
  • Analytical Challenges : Detection methods for sulfane sulfur (e.g., cyanide assay ) are irrelevant to the target compound due to its stability.

Biological Activity

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique molecular structure, characterized by the presence of bromine, fluorine, and a methylsulfane group attached to a phenyl ring, contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₉H₈BrF₁S
  • Molecular Weight : Approximately 239.12 g/mol
  • Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, with a methylsulfane substituent.

The biological activity of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane is believed to stem from its interactions with various molecular targets, including enzymes and receptors.

Key Mechanisms :

  • Binding to Active Sites : The compound may inhibit or activate specific enzymes by binding to their active sites.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with receptors, potentially affecting cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane exhibits significant antimicrobial activity against various pathogens. The presence of halogen atoms enhances its lipophilicity, improving membrane permeability and interaction with microbial targets. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth and exhibit fungicidal properties.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro tests have demonstrated that (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane can inhibit the proliferation of certain cancer cells, making it a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane can be compared with structurally similar compounds to understand its unique properties better.

Compound NameStructureUnique Features
2-Bromo-6-fluoro-4-methylphenyl(methyl)sulfaneSimilar to target compoundDifferent position of methyl group
3-Fluoro-4-methoxy-2-methylphenyl(methyl)sulfaneContains methoxy group instead of bromineDistinct functional group affecting reactivity
2-Fluoro-5-bromophenyl(methyl)sulfaneDifferent halogen positioningPotentially different biological activities

These comparisons highlight how variations in substituent positions and types can influence the biological activity and pharmacological profiles of related compounds.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent.
  • Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic .

Q & A

Q. What are the established synthetic routes for (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenyl ring. A common approach includes:

Bromination and Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation strategies.

Methylsulfane Introduction : React the intermediate with methanethiol or methyl disulfide under basic conditions (e.g., NaH/DMF) .
Purity Optimization :

  • Use column chromatography with hexane/ethyl acetate gradients for purification.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~2.3 ppm for SCH₃) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methylsulfane (δ ~2.3 ppm). ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~291.0).
  • X-ray Crystallography : Resolves spatial arrangement of bromine, fluorine, and methylsulfane groups .

Q. What are the baseline reactivity profiles of this compound under standard conditions?

Methodological Answer: Key reactions include:

  • Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
  • Nucleophilic Aromatic Substitution : Bromine at the 2-position is susceptible to substitution with amines/thiols (e.g., SNAr in DMSO at 80°C).
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Bromine (σₚ ~0.26) and fluorine (σₚ ~0.06) deactivate the ring, slowing oxidative addition in Pd-catalyzed couplings.

  • Kinetic Studies : Use in situ ³¹P NMR to monitor Pd intermediate formation. Compare turnover frequencies (TOFs) with substituent Hammett parameters.

  • Data Example :

    Substituent CombinationTOF (h⁻¹)
    2-Br, 6-F12.3
    2-Cl, 6-F18.7
    Source: Adapted from .

Q. What challenges arise in detecting sulfane sulfur groups in biological systems, and how can they be addressed?

Methodological Answer:

  • Challenges : Low stability of sulfane sulfur in aqueous media; interference from cellular thiols.
  • Solutions :
    • Fluorescent Probes : Use SSP2 or monobromobimane derivatives for selective detection via cyclization-mediated fluorescence activation .
    • LC-MS/MS : Quantify sulfane sulfur adducts (e.g., after trapping with phosphine P2, which forms stable PS₂ derivatives detectable at δ45.1 ppm in ³¹P NMR) .

Q. How can computational modeling guide the design of derivatives for anticancer applications?

Methodological Answer:

  • Docking Studies : Model interactions with kinase targets (e.g., EGFR) using Schrödinger Suite. The bromine/fluorine motif enhances hydrophobic binding in ATP pockets.

  • QSAR Analysis : Correlate substituent electronegativity (χ) with IC₅₀ values. For example:

    DerivativeIC₅₀ (μM)LogP
    Parent Compound5.23.1
    2-Br, 6-F, 3-NO₂1.82.7
    Source: .
  • ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks.

Data Contradictions and Recommendations

  • Synthesis Protocols : notes limited documentation for large-scale synthesis, whereas suggests multistep routes with benzyloxy intermediates. Validate scalability using microreactors for hazardous steps (e.g., bromination) .
  • Biological Activity : While highlights anticancer potential, conflicting substituent effects in similar compounds (e.g., 3-chloro vs. 3-methyl) require systematic SAR studies .

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